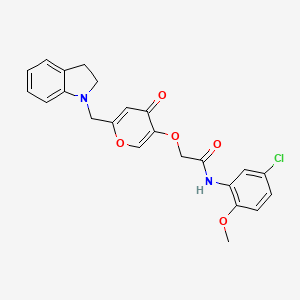
N-(5-chloro-2-methoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis involves creating derivatives of N-aryl acetamide, characterized by spectral data including IR, NMR, and mass spectrometry. These compounds are evaluated for their antimicrobial activities against various pathogens, with some showing significant activities (Debnath & Ganguly, 2015).
Molecular Structure Analysis
Molecular structure analysis includes crystallographic studies and characterizations by X-ray diffraction, revealing hydrogen bonding patterns and molecular conformations (Narayana et al., 2016). These studies provide insights into the compound's structural stability and interactions.
Chemical Reactions and Properties
The compound exhibits various chemical reactions, including transformation reactions for synthesizing novel derivatives. These reactions contribute to understanding the compound's reactivity and potential for creating new compounds with desired properties (Ram & Goel, 1996).
Physical Properties Analysis
Physical properties are characterized through methods like thermogravimetric analysis, differential thermal analysis, and vibrational investigation. These analyses aid in understanding the compound's stability, reactivity, and interactions at different conditions (Lukose et al., 2015).
Chemical Properties Analysis
Chemical properties are investigated through synthesis, reactivity studies, and biological evaluations. The compound's interactions with various reagents and its potential biological activities are explored, highlighting its chemical versatility and potential applications in medicinal chemistry (Bishnoi et al., 2011).
Scientific Research Applications
Antimicrobial Applications
N-(5-chloro-2-methoxyphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide and its derivatives have been studied for their antimicrobial properties. For instance, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. Specifically, the compound 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide showed notable efficacy (Debnath & Ganguly, 2015).
Antioxidant Properties
Compounds related to this compound have been synthesized and assessed for their antioxidant activity. A study involving coordination complexes of pyrazole-acetamide derivatives, including substances similar in structure to the mentioned acetamide, revealed significant antioxidant activity. This activity was measured through various assays, indicating the potential of these compounds in oxidative stress-related applications (Chkirate et al., 2019).
Anti-inflammatory Activity
Derivatives of this compound have been synthesized and tested for their anti-inflammatory effects. Among these, N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives exhibited notable anti-inflammatory activities, suggesting their potential use in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Anticancer Properties
Additionally, some 2-chloro N-aryl substituted acetamide derivatives have been synthesized and screened for their cytotoxic effects on various cancer cell lines. The compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide displayed high cytotoxicity on PANC-1 and HepG2 cell lines, suggesting potential applications in cancer therapy (Vinayak et al., 2014).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5/c1-29-21-7-6-16(24)10-18(21)25-23(28)14-31-22-13-30-17(11-20(22)27)12-26-9-8-15-4-2-3-5-19(15)26/h2-7,10-11,13H,8-9,12,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHZFEIGGYNWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2494315.png)
![3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494316.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494319.png)
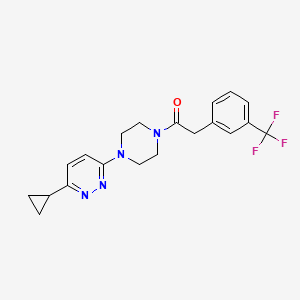
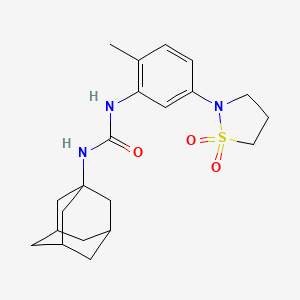
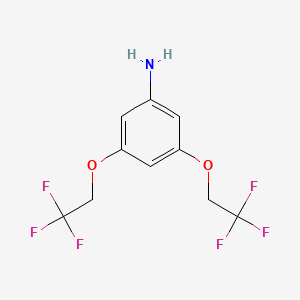
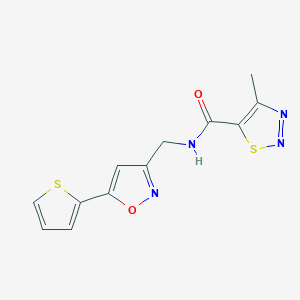
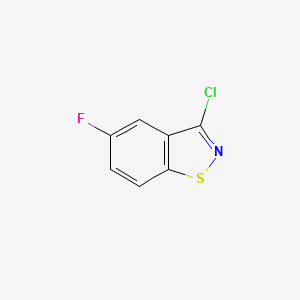
![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)

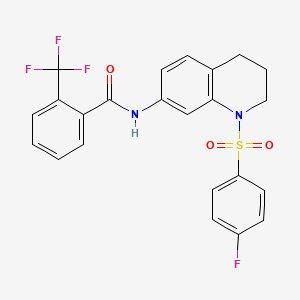

![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)